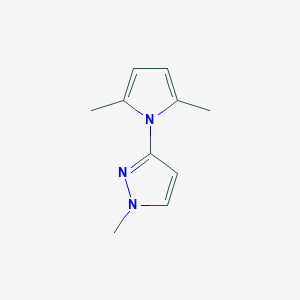

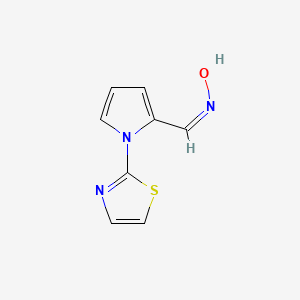

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Übersicht

Beschreibung

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole” is a pyrrole derivative. Pyrrole derivatives are known to have various biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr reaction, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be analyzed using various techniques. The molecular weight of a similar compound, “3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid”, is 221.28 .Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary. For example, “3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a solid and is slightly soluble in chloroform and methanol .Wirkmechanismus

Target of Action

The primary target of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is the GATA family proteins , specifically GATA3 . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development .

Mode of Action

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole interacts with its target by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction disrupts the normal function of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of GATA3 affects the Th2 cell differentiation pathway . Normally, GATA3 promotes the differentiation of Th2 cells, a type of T cell involved in the immune response . By inhibiting GATA3, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole suppresses Th2 cell differentiation .

Result of Action

The inhibition of GATA3 by 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole leads to a significant suppression of Th2 cell differentiation . This results in a decrease in the expression and production of Th2 cytokines , which are signaling molecules that mediate the immune response.

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of pyrrole derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-12(3)11-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSFTMENSSYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NN(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)

![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)